Hexahydroindan

Vue d'ensemble

Description

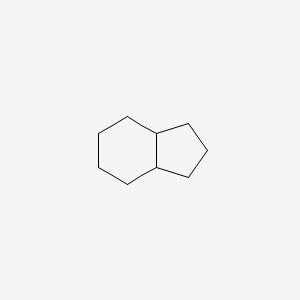

Hexahydroindan, also known as hexahydroindane, is a bicyclic organic compound with the molecular formula C9H16. It is a colorless liquid with a distinct odor and is primarily used as an intermediate in organic synthesis. This compound is a saturated hydrocarbon, meaning it contains only single bonds between carbon atoms, making it relatively stable compared to its unsaturated counterparts.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hexahydroindan can be synthesized through several methods. One common approach involves the hydrogenation of indan, a process where indan is treated with hydrogen gas in the presence of a catalyst such as palladium or platinum. This reaction typically occurs under high pressure and temperature conditions to ensure complete hydrogenation.

Industrial Production Methods: In an industrial setting, this compound is often produced via catalytic hydrogenation of indan. The process involves passing indan through a reactor containing a hydrogenation catalyst at elevated temperatures and pressures. The resulting product is then purified through distillation to obtain pure this compound.

Analyse Des Réactions Chimiques

Functionalization Reactions

Hexahydroindan undergoes selective transformations at its bridgehead carbons:

Acetal/Ketal Formation

Reaction with diols (e.g., ethylene glycol) under acid catalysis (para-toluenesulfonic acid) forms stable acetals, critical in fragrance chemistry :

textHexahydroindanone + Ethylene glycol → 1,1,2,3,3-Pentamethyl-octahydroindene acetal (68% yield)[4]

Alkylation

Electrophilic alkylation occurs at the less hindered cyclopentane ring:

-

Friedel-Crafts alkylation with alkyl halides (AlCl₃ catalyst)

Oxidation

Controlled oxidation with KMnO₄ or CrO₃ yields hexahydroindanone , retaining the bicyclic framework. Over-oxidation fragments the ring system.

Cycloaddition and Ring-Opening

This compound participates in 1,3-dipolar cycloadditions with azomethine ylides, forming spiropyrrolizines (84% yield) :

textThis compound + Azomethine ylide → Spiropyrrolizine (via [3+2] cycloaddition)[6]

Ring-opening reactions occur under strong acidic conditions (H₂SO₄/HNO₃), producing linear alkanes.

Stereochemical Control

-

Cis isomer preference : Kinetic and thermodynamic studies show cis-2,3-disubstituted derivatives dominate due to reduced steric strain .

-

Beckmann rearrangement : this compound oximes rearrange to lactams (50% yield) under SOCl₂/dioxane .

Catalytic Effects

-

ZSM-5 zeolites enhance alkylation efficiency (TOF = 924 h⁻¹ at 150°C) .

-

Boron trifluoride promotes acetalization (68% yield vs. 60% with LDA) .

Table 2: Degradation Products

| Condition | Major Byproducts | Mechanism |

|---|---|---|

| Strong oxidation | Adipic acid, CO₂ | C–C bond cleavage |

| Acidic hydrolysis | Cyclopentanol derivatives | Ring contraction |

| Thermal cracking | C₅–C₇ alkanes | Radical chain scission |

Applications De Recherche Scientifique

Organic Synthesis

Hexahydroindan serves as an important intermediate in organic synthesis. Its reactive sites allow it to participate in various chemical reactions, facilitating the formation of more complex organic molecules. Notably, it is utilized in:

- Diels-Alder Reactions : this compound can act as a diene or dienophile in Diels-Alder cycloadditions, leading to the formation of larger cyclic compounds.

- Functionalization Reactions : The compound can undergo electrophilic substitutions and nucleophilic additions, making it a versatile building block for synthesizing pharmaceuticals and agrochemicals.

Material Science

Due to its unique physical properties, this compound is explored in material science applications:

- Polymer Chemistry : It can be used as a monomer or co-monomer in the synthesis of polymers with specific mechanical and thermal properties.

- Nanotechnology : this compound derivatives are being investigated for their potential use in nanomaterials and coatings due to their stability and reactivity .

Biological Studies

Research indicates that this compound may have implications in medicinal chemistry:

- Drug Development : Its structural similarity to other bioactive compounds makes it a candidate for developing new drugs targeting various diseases. Studies have shown that this compound derivatives exhibit biological activities that could be harnessed for therapeutic purposes .

- Biological Interactions : Understanding the interactions of this compound with biological systems can provide insights into its potential as a drug scaffold or therapeutic agent .

Case Study 1: this compound in Drug Synthesis

A study demonstrated the successful use of this compound as an intermediate in synthesizing novel quinoline-containing spiropyrrolizines. The synthesized compounds exhibited significant antibacterial activity, showcasing this compound's potential role in developing new antibiotics .

Case Study 2: this compound Derivatives in Material Science

Research involving this compound derivatives highlighted their application in creating advanced materials for electronic devices. The study focused on optimizing the thermal stability and electrical conductivity of polymers derived from this compound, indicating its utility in high-performance materials .

Comparison with Related Compounds

| Compound | Structure Type | Unique Features |

|---|---|---|

| Indan | Unsaturated Bicyclic | Contains a double bond; less stable than this compound. |

| Decalin | Saturated Bicyclic | Has two fused cyclohexane rings; different physical properties. |

| 1-Methyl-5,6,7,8-tetrahydroindan | Saturated Bicyclic | Contains an additional methyl group; unique reactivity patterns. |

This compound's saturated structure distinguishes it from related compounds such as indan and decalin, influencing its chemical behavior and application potential.

Mécanisme D'action

The mechanism of action of hexahydroindan depends on its specific application. In chemical reactions, this compound acts as a substrate that undergoes transformation through various catalytic processes. In biological systems, its mechanism of action may involve interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. For example, in the synthesis of steroidal intermediates, this compound derivatives may interact with enzymes involved in steroid biosynthesis.

Comparaison Avec Des Composés Similaires

Indan: An unsaturated bicyclic hydrocarbon with the molecular formula C9H10.

Hexahydroindan’s unique stability and reactivity profile make it a valuable compound in various chemical and industrial applications.

Activité Biologique

Hexahydroindan, a bicyclic compound with the chemical formula , has garnered attention in the fields of organic and medicinal chemistry due to its structural complexity and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound consists of two fused rings: a cyclohexane ring adopting a chair conformation and a planar cyclopentane ring. This unique structure leads to the existence of two isomers: cis- and trans-hydrindane, which differ in the spatial arrangement of hydrogen atoms on the bridgehead carbons.

Biological Activities

Hormonal Activity

Certain derivatives of this compound exhibit hormonal and antihormonal activities. These compounds can interact with hormone receptors, influencing various physiological processes. For instance, some derivatives have shown potential in modulating androgenic activity, making them candidates for further research in hormone-related therapies.

Enzyme Inhibition

this compound derivatives may act as enzyme inhibitors, blocking specific enzymes involved in metabolic pathways. This property is crucial for developing pharmaceutical agents targeting metabolic disorders. The inhibition mechanism often involves binding to the active site of enzymes, thus preventing substrate interaction.

Microbial Transformation

Research indicates that certain microorganisms can metabolize this compound derivatives, leading to the formation of new bioactive compounds. This biotransformation process can enhance the pharmacological properties of this compound derivatives and expand their applications in drug development.

Synthesis Methods

This compound can be synthesized through various methods:

-

Catalytic Hydrogenation : Indene undergoes catalytic hydrogenation to produce this compound:

- Destructive Hydrogenation : This method involves cleaving the aromatic ring in indan followed by hydrogenation to yield saturated this compound.

- Multi-step Synthesis from Steroids : Complex derivatives resembling steroid structures are synthesized through multi-step processes involving modifications to existing steroid frameworks.

Case Study: Hormonal Activity

A study focused on a specific this compound derivative demonstrated significant androgen receptor modulation. The compound was tested in vitro using human prostate cancer cell lines, showing an IC50 value indicating effective inhibition of cell proliferation linked to androgen activity. The results suggest potential therapeutic applications in treating hormone-sensitive cancers.

Table 1: Summary of Biological Activities of this compound Derivatives

| Activity Type | Mechanism | Example Compounds | Potential Applications |

|---|---|---|---|

| Hormonal Activity | Interaction with hormone receptors | Androstan-15-ones | Hormone replacement therapies |

| Enzyme Inhibition | Binding to enzyme active sites | Various hexahydroindans | Metabolic disorder treatments |

| Microbial Transformation | Biotransformation by microorganisms | This compound derivatives | Drug development and enhancement |

Propriétés

IUPAC Name |

2,3,3a,4,5,6,7,7a-octahydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16/c1-2-5-9-7-3-6-8(9)4-1/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRNAKTVFSZAFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CCCC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870562 | |

| Record name | Octahydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496-10-6, 3296-50-2 | |

| Record name | Hydrindane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octahydro-1H-indene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrindane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octahydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydroindan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-Hydrindane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.